N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide is an organic compound with the molecular formula C18H21NO2 It is characterized by the presence of a phenylpropanamide backbone with a 2-methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Dichloromethane or another suitable organic solvent.
Catalyst/Base: Triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Analytical methods like HPLC or NMR to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated phenoxy derivatives.
Scientific Research Applications
N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Methylphenoxy)ethyl]-3-phenylpropanamide
- N-[2-(4-Methylphenoxy)ethyl]-3-phenylpropanamide
- N-[2-(2-Chlorophenoxy)ethyl]-3-phenylpropanamide
Uniqueness
N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H21NO2/c1-15-7-5-6-10-17(15)21-14-13-19-18(20)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,20) |
InChI Key |
LYPKBIZIOMJRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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